1,2,3-Triazole-4,5-dicarboxylic Acid as a Privileged Acidic Pharmacophore: mPGES-1 Inhibitory Potency Compared to MK886 Reference
The 1,2,3-triazole-4,5-dicarboxylic acid moiety resident in CAS 2548977-48-4 was validated as a productive acidic headgroup fragment in a fragment-based mPGES-1 inhibitor discovery campaign. The optimized sulfonamido-1,2,3-triazole-4,5-dicarboxylic acid derivative TTZ8 (1-[2-(N-phenylbenzenesulfonamido)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid) exhibited an IC₅₀ of 1.1 μM against human mPGES-1 in a cell-free assay, with approximately 1000-fold selectivity over both COX-1 and COX-2 [1]. By comparison, the reference mPGES-1 inhibitor MK886 showed an IC₅₀ of 3.3 μM against mPGES-1 in the same study [1]. This establishes the 1,2,3-triazole-4,5-dicarboxylic acid scaffold as a selectivity-conferring acidic headgroup that, when elaborated with an appropriate hydrophobic tail, yields compounds that are 3-fold more potent than MK886 while avoiding COX-mediated gastrointestinal and cardiovascular liabilities.
| Evidence Dimension | Human mPGES-1 inhibition potency (IC₅₀) and COX selectivity |
|---|---|
| Target Compound Data | TTZ8 (sulfonamido-1,2,3-triazole-4,5-dicarboxylic acid derivative): IC₅₀ = 1.1 μM against human mPGES-1; ca. 1000-fold selectivity over COX-1 and COX-2 |
| Comparator Or Baseline | MK886 (reference mPGES-1 inhibitor): IC₅₀ = 3.3 μM against mPGES-1; also inhibits COX-1 and COX-2 |
| Quantified Difference | TTZ8 is approximately 3-fold more potent than MK886 (1.1 vs. 3.3 μM IC₅₀) and exhibits ca. 1000-fold COX-1/COX-2 selectivity, a property absent in MK886 |
| Conditions | Cell-free human mPGES-1 enzymatic assay; COX-1 and COX-2 counter-screening |
Why This Matters
This class-level evidence demonstrates that the 1,2,3-triazole-4,5-dicarboxylic acid headgroup present in CAS 2548977-48-4 can confer sub-micromolar-to-low-micromolar potency with exceptional COX isozyme selectivity when appropriately elaborated, a differentiation from non-triazole carboxylic acid scaffolds and a rationale for procuring this specific headgroup-bearing building block for anti-inflammatory lead optimization.
- [1] Lee, K.; Pham, V.C.; Choi, M.J.; Kim, K.J.; Lee, K.-T.; Han, S.-G.; Yu, Y.G.; Lee, J.Y. Fragment-based discovery of novel and selective mPGES-1 inhibitors Part 1: Identification of sulfonamido-1,2,3-triazole-4,5-dicarboxylic acid. Bioorg. Med. Chem. Lett. 2013, 23, 75–80. View Source
